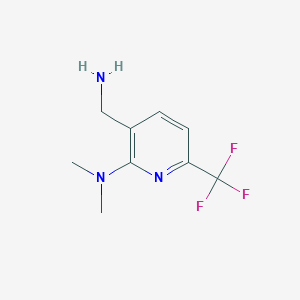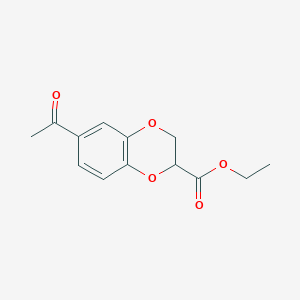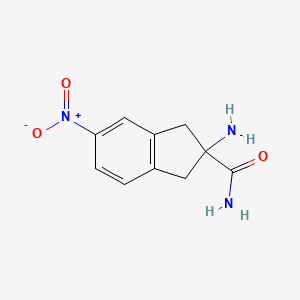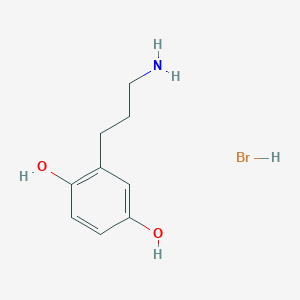
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly useful due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate typically involves the reaction of isopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates with higher oxidation states.
Reduction: It can be reduced to form amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. It acts as an inhibitor for certain enzymes, allowing researchers to understand their function better .
Medicine
In medicine, this compound is explored for its potential use in drug development. It is used to synthesize various pharmaceutical intermediates and active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-isopropyl-N-(methoxymethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It forms covalent bonds with the active sites of these targets, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific structure of the compound and the target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
- tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Uniqueness
tert-butyl N-isopropyl-N-(methoxymethyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis and as an intermediate in various industrial processes .
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
tert-butyl N-(methoxymethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-8(2)11(7-13-6)9(12)14-10(3,4)5/h8H,7H2,1-6H3 |
InChI Key |
AIJRPOLRZYXUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(COC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


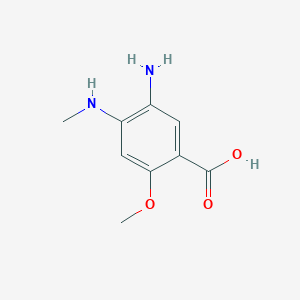
![(1R,5R,6R)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B8549339.png)
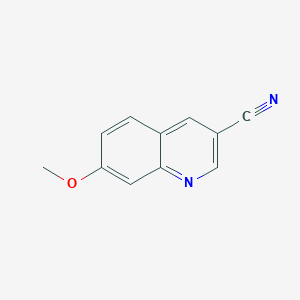
![5-[(3R)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B8549344.png)

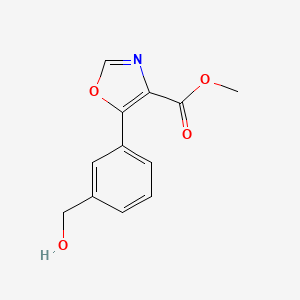
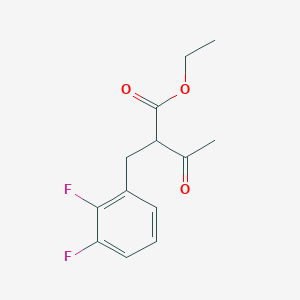
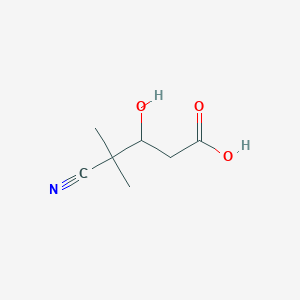
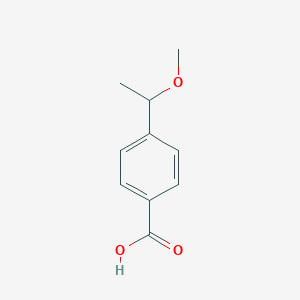
![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)
